molecular formula C16H13ClN4O B2663692 1-(2-chlorophenyl)-5-methyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide CAS No. 890645-85-9

1-(2-chlorophenyl)-5-methyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2663692
CAS No.: 890645-85-9
M. Wt: 312.76
InChI Key: NGJNZYMRDITYIU-UHFFFAOYSA-N
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Description

The description of a compound usually includes its IUPAC name, common name, structural formula, and molecular weight. It may also include the type of compound it is (e.g., an organic compound, a pharmaceutical drug, etc.) .


Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions of the reaction .


Molecular Structure Analysis

This involves determining the arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .


Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes the conditions of the reaction, the products formed, and the mechanism of the reaction .


Physical and Chemical Properties Analysis

This includes properties such as melting point, boiling point, solubility, optical activity, and reactivity .

Scientific Research Applications

Corrosion Inhibition

Triazole derivatives have demonstrated effectiveness in corrosion inhibition, particularly for protecting metals like mild steel in acidic environments. A study on the corrosion inhibition of mild steel in hydrochloric and sulfuric acid by a triazole derivative showed up to 99% inhibition efficiency, suggesting potential applications for "1-(2-chlorophenyl)-5-methyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide" in materials protection and preservation (Lagrenée et al., 2002).

Antimicrobial and Antibiofilm Activities

Several triazole compounds have been synthesized and tested for their antimicrobial and antibiofilm activities. The presence of triazole moiety, especially when combined with chlorophenyl groups, has shown significant antimicrobial efficacy against strains like Pseudomonas aeruginosa and Staphylococcus aureus, indicating potential research applications of the compound in developing new antimicrobial agents with antibiofilm properties (Limban, Marutescu, & Chifiriuc, 2011).

Cytotoxic and Antibacterial Activities

Triazole derivatives have also been explored for their cytotoxic and antibacterial activities, with certain compounds showing high activity against cancer cell lines and bacteria. This suggests that "this compound" may have potential applications in cancer research and as a basis for developing new antibacterial agents (Salehi et al., 2016).

Antioxidant Properties

The antioxidant properties of triazole derivatives have been investigated, showing that these compounds possess potential as antioxidants. This opens avenues for research into the use of "this compound" in developing treatments or supplements aimed at combating oxidative stress-related diseases (Bekircan, Özen, Gümrükçüoğlu, & Bektaş, 2008).

Mechanism of Action

If the compound is a drug, the mechanism of action describes how it produces its effects in the body. This often involves the drug’s interactions with specific proteins or other molecules in the body .

Safety and Hazards

This involves studying the compound’s toxicity, flammability, and environmental impact. It includes information on safe handling and storage, as well as first aid measures in case of exposure .

Future Directions

This involves discussing potential future research or applications of the compound. It could include potential medical uses, industrial applications, or areas of research that need further exploration .

Properties

IUPAC Name

1-(2-chlorophenyl)-5-methyl-N-phenyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN4O/c1-11-15(16(22)18-12-7-3-2-4-8-12)19-20-21(11)14-10-6-5-9-13(14)17/h2-10H,1H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGJNZYMRDITYIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C2=CC=CC=C2Cl)C(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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